1,4-Dimethyl-2-(4-phenylbutoxy)benzene
CAS No.: 500904-64-3
Cat. No.: VC0120927
Molecular Formula: C18H22O
Molecular Weight: 254.373
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500904-64-3 |
---|---|
Molecular Formula | C18H22O |
Molecular Weight | 254.373 |
IUPAC Name | 1,4-dimethyl-2-(4-phenylbutoxy)benzene |
Standard InChI | InChI=1S/C18H22O/c1-15-11-12-16(2)18(14-15)19-13-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3 |
Standard InChI Key | FBVBBAUMCHXVGZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Classification
1,4-Dimethyl-2-(4-phenylbutoxy)benzene belongs to the aromatic ether class of chemical compounds. It is officially identified by the Chemical Abstracts Service (CAS) registry number 500904-64-3. The compound is also known by several synonyms including 4-Phenyl-1-(2,5-xylyloxy)butane and is specifically recognized in pharmaceutical contexts as Gemfibrozil Impurity 6 or Gemfibrozil EP Impurity F .
The chemical identity data for this compound is summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | 1,4-Dimethyl-2-(4-phenylbutoxy)benzene |
CAS Number | 500904-64-3 |
Molecular Formula | C18H22O |
Molecular Weight | 254.37 g/mol |
FDA UNII | L94B94M38J |
MDL Number | MFCD27876569 |
The compound features a molecular structure that combines a 1,4-dimethylbenzene moiety (also known as p-xylene) with a 4-phenylbutoxy group connected through an ether linkage. This structural arrangement contributes to its unique chemical and physical properties, making it relevant for specific applications in research and pharmaceutical development .
Physical Properties and Characteristics
The physical characteristics of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene vary slightly according to different sources, indicating potential differences in sample preparation or analysis conditions. According to Chemical Book, it appears as a colorless oil, while Chemicea's certificate of analysis describes it as a solid .
The compound's solubility profile is limited, with data indicating it is:
Solvent | Solubility |
---|---|
Acetonitrile | Slightly soluble |
Chloroform | Slightly soluble |
Methanol | Soluble |
DMSO | Soluble |
This solubility profile is consistent with the compound's molecular structure, which contains both hydrophobic aromatic regions and a moderately polar ether linkage .
Analytical Characterization
Analytical techniques commonly used to characterize 1,4-Dimethyl-2-(4-phenylbutoxy)benzene include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. According to the certificate of analysis from Chemicea, the compound's identity can be confirmed through mass spectrometry and proton NMR, while its purity is typically assessed by HPLC, with commercial research-grade material typically having a purity greater than 95% .
Relationship to Gemfibrozil
One of the most significant aspects of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is its pharmaceutical relevance as an impurity related to Gemfibrozil, a medication used to reduce cholesterol and triglycerides in the blood. Specifically, it is designated as Gemfibrozil Impurity F in the European Pharmacopoeia (EP) .
The presence of this compound as an impurity is significant for pharmaceutical quality control and regulatory compliance. The European Pharmacopoeia and other regulatory bodies establish limits for such impurities in pharmaceutical products to ensure safety and efficacy .
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